AG-024322
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Overview
Description
AG-024322 is a second-generation CDK inhibitor . It is a potent inhibitor of CDK1, CDK2, and CDK4 that produces cell-cycle arrest and antitumor activity in preclinical models . The no-adverse-effect dose of AG-024322 was 2 mg/kg and associated with overall mean plasma AUC (0-24.5) of 2.11 microg h/mL .
Molecular Structure Analysis
AG-024322 belongs to the class of organic compounds known as benzimidazoles . These are organic compounds containing a benzene ring fused to an imidazole ring . The exact mass of AG-024322 is 418.17 .Chemical Reactions Analysis
AG-024322 displays potent inhibition of CDKs, with Ki’s in the 1-3 nM range and selectivity over a number of other kinases . This potent enzymatic inhibition translates to cellular activity, in that AG-024322 also inhibits Rb phosphorylation in cells .Scientific Research Applications
Cyclin-Dependent Kinase Inhibitor in Cancer Treatment
AG-024322 is recognized as a potent inhibitor of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. The abnormal activity of CDKs is a common feature in various cancers, leading to uncontrolled cell proliferation. Research has shown that AG-024322 effectively inhibits the activity of key CDKs such as CDK1, CDK2, and CDK4. This inhibition leads to cell cycle arrest, anti-proliferative activity, and induction of apoptosis in cancer cells. Notably, AG-024322 has demonstrated significant anti-tumor efficacy in vivo, exhibiting tumor growth inhibition in a range of human tumor xenograft models. The anti-tumor effects of AG-024322 are dose-dependent, providing clear evidence of its potential as a therapeutic agent in cancer treatment. The drug's mechanism of action involves the modulation of phosphorylation status of the Retinoblastoma (Rb) protein in tumor tissues, a crucial factor in cell cycle progression. Additionally, AG-024322 induced dose-dependent apoptosis in tumors, as indicated by TUNEL staining and reduced cell proliferation markers such as Ki67. These findings underscore the broad-spectrum anti-tumor activity of AG-024322 and its significant potential in cancer therapeutics (Zhang et al., 2005).
properties
CAS RN |
837364-57-5 |
---|---|
Product Name |
AG-024322 |
Molecular Formula |
C23H20F2N6 |
Molecular Weight |
418.44191 |
IUPAC Name |
N-((5-(3-(4,6-difluoro-1H-benzo[d]imidazol-2-yl)-1H-indazol-4-yl)-4-methylpyridin-3-yl)methyl)ethanamine. |
InChI |
InChI=1S/C23H20F2N6/c1-3-26-9-13-10-27-11-16(12(13)2)15-5-4-6-18-20(15)22(31-30-18)23-28-19-8-14(24)7-17(25)21(19)29-23/h4-8,10-11,26H,3,9H2,1-2H3,(H,28,29)(H,30,31) |
InChI Key |
VWQIQPRBMMSYCE-UHFFFAOYSA-N |
SMILES |
CCNCC1=C(C)C(C2=CC=CC3=C2C(C4=NC5=C(F)C=C(F)C=C5N4)=NN3)=CN=C1 |
Appearance |
white solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AG024322; AG-24322; AG 024322. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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